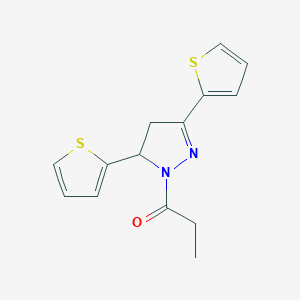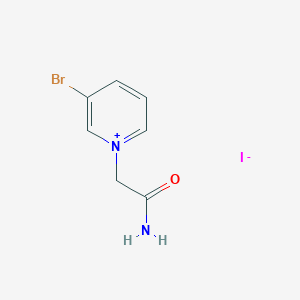
1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound consists of a pyridinium ring substituted with a bromine atom and an amino-oxoethyl group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide typically involves the reaction of 3-bromopyridine with 2-amino-2-oxoethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting with the bromination of pyridine to obtain 3-bromopyridine, followed by the introduction of the amino-oxoethyl group through nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a different pyridinium derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrogen-substituted pyridinium derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted pyridinium derivatives.
科学的研究の応用
1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine atom and amino-oxoethyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target molecule.
類似化合物との比較
1-(2-Amino-2-oxoethyl)-3-chloropyridin-1-ium iodide: Similar structure but with a chlorine atom instead of bromine.
1-(2-Amino-2-oxoethyl)-3-iodopyridin-1-ium iodide: Contains an iodine atom instead of bromine.
1-(2-Amino-2-oxoethyl)-3-fluoropyridin-1-ium iodide: Features a fluorine atom in place of bromine.
Uniqueness: 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogen-substituted analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable molecule for specific applications.
特性
IUPAC Name |
2-(3-bromopyridin-1-ium-1-yl)acetamide;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O.HI/c8-6-2-1-3-10(4-6)5-7(9)11;/h1-4H,5H2,(H-,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYARGQCCLYQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)N)Br.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2784490.png)
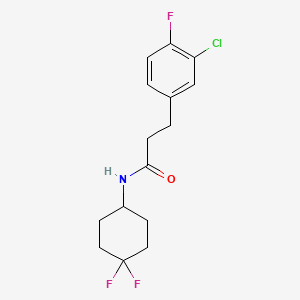
![1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2784492.png)
![N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2784496.png)
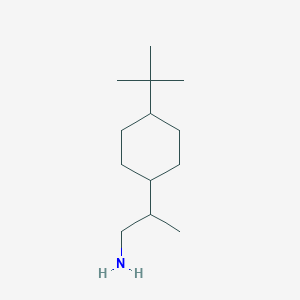
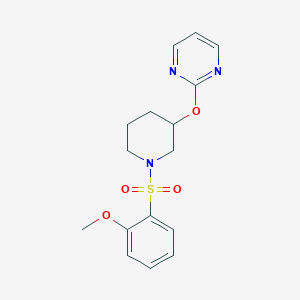
![3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2784501.png)
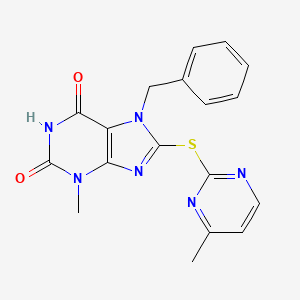
![7-{[1,1'-biphenyl]-4-carbonyl}-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene](/img/structure/B2784504.png)
![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)
![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate](/img/structure/B2784508.png)
![(2Z)-6-ethoxy-2-[(2-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2784511.png)
